5-bromo-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)thiophene-2-sulfonamide
Description
This compound is a brominated thiophene sulfonamide derivative featuring a hydroxy(phenyl)methyl substituent on the thiophene ring. Its synthesis likely involves Suzuki-Miyaura coupling or alkylation reactions, as seen in analogous compounds (e.g., ).
Properties
IUPAC Name |
5-bromo-N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO3S3/c17-14-8-9-15(23-14)24(20,21)18-10-12-6-7-13(22-12)16(19)11-4-2-1-3-5-11/h1-9,16,18-19H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCKKUEQCYZIXIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(S2)CNS(=O)(=O)C3=CC=C(S3)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is a derivative of thiophene, which is known to have broad-spectrum biological activities. .
Mode of Action
It’s worth noting that thiophene derivatives are known to bind with high affinity to multiple receptors, which could suggest a similar mode of action for this compound.
Biochemical Pathways
It’s known that thiophene derivatives can possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that the compound could potentially affect a wide range of biochemical pathways.
Pharmacokinetics
Thiophene derivatives are known to be readily prepared and generally environmentally benign, which could potentially impact the compound’s bioavailability.
Result of Action
Given the broad range of biological activities associated with thiophene derivatives, it’s possible that the compound could have a wide range of effects at the molecular and cellular level.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. It’s worth noting that thiophene derivatives are known for their stability and tolerance to various reaction conditions, which could suggest that the compound is relatively stable under a variety of environmental conditions.
Biological Activity
5-bromo-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)thiophene-2-sulfonamide is a compound belonging to the thiophene-based sulfonamide class. Its structure features a bromine atom, hydroxyphenyl group, and thiophene moieties, which contribute to its potential biological activities. This article explores the biological activity of this compound, highlighting its antibacterial properties, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound exhibits unique characteristics due to the presence of a bromine atom and a sulfonamide group, which enhance its reactivity and interaction with biological targets .
Antibacterial Activity
Recent studies have demonstrated that this compound exhibits significant antibacterial activity against resistant strains of Klebsiella pneumoniae, particularly those producing New Delhi Metallo-β-lactamase (NDM-KP). The minimum inhibitory concentration (MIC) for this compound was reported to be as low as 0.39 μg/mL, indicating potent antibacterial efficacy .
| Compound | MIC (μg/mL) | MBC (μg/mL) | Target Bacteria |
|---|---|---|---|
| This compound | 0.39 | 0.78 | Klebsiella pneumoniae ST147 |
| 5-bromo-N-propyl-thiophene-2-sulfonamide | 0.50 | 1.00 | Klebsiella pneumoniae ST147 |
These findings suggest that the compound could serve as a promising candidate for developing new antibacterial therapies against drug-resistant infections.
The antibacterial mechanism of this compound involves binding interactions with bacterial proteins, leading to disruption of essential cellular functions. In silico studies have revealed that it forms hydrogen bonds and hydrophobic interactions with target proteins involved in bacterial resistance mechanisms .
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including:
- Bromination : The starting material undergoes bromination to introduce the bromine atom.
- Formation of Thiophene Ring : The thiophene ring is synthesized using appropriate precursors.
- Sulfonamide Formation : The sulfonamide group is introduced through reaction with sulfonyl chlorides or similar reagents.
These methods ensure high yields and purity of the final product suitable for biological testing .
Case Studies
In a recent study focused on novel thiophene-based sulfonamides, researchers synthesized various derivatives and tested their biological activities. Among these compounds, the one featuring the hydroxyphenyl group demonstrated superior antibacterial properties compared to other derivatives lacking this functionality .
Comparison with Similar Compounds
Key Observations :
- Synthetic Flexibility : The target compound’s hydroxy(phenyl)methyl group likely requires a Suzuki coupling (e.g., using phenylboronic acid derivatives) or a multi-step alkylation, whereas simpler alkyl derivatives (e.g., propyl, tert-butyl) are synthesized via direct alkylation with LiH/DMF .
- Yield Trends : Alkyl derivatives generally exhibit higher yields (65–92%) compared to more complex aryl or heteroaryl derivatives, which may require stringent conditions (e.g., microwave irradiation or chromatography) .
Key Observations :
- Substituent Impact : Alkyl derivatives (e.g., propyl, tert-butyl) show moderate antimicrobial and urease inhibitory activity, while hydroxychroman derivatives (e.g., 78a/b) exhibit potent antimalarial effects due to their rigid, planar structures .
- Target Compound Potential: The hydroxy(phenyl)methyl group may enhance binding to hydrophobic enzyme pockets (e.g., in kinases or proteases), though experimental validation is needed.
Physicochemical Properties
Table 3: Physicochemical Properties
Key Observations :
- Lipophilicity : The target compound’s logP (~3.5) is higher than alkyl derivatives due to the phenyl group, suggesting improved membrane permeability but reduced aqueous solubility .
- Molecular Weight : Heavier derivatives (>400 Da) may face challenges in bioavailability, necessitating formulation optimization.
Preparation Methods
Chlorosulfonation of 5-Bromothiophene
The synthesis begins with the chlorosulfonation of 5-bromothiophene using chlorosulfonic acid (ClSO₃H) and phosphorus pentachloride (PCl₅) in carbon tetrachloride (CCl₄) at 0–5°C. This exothermic reaction yields 5-bromothiophene-2-sulfonyl chloride, a key electrophilic intermediate.
Reaction Conditions:
Alternative Industrial Production
Large-scale synthesis employs continuous flow reactors to enhance temperature control and minimize decomposition. Automated systems using sulfuryl fluoride (SO₂F₂) and catalytic palladium have been reported for analogous sulfonyl halides, though yields remain proprietary.
Synthesis of (5-(Hydroxy(phenyl)methyl)thiophen-2-yl)methylamine
Friedel-Crafts Alkylation of Thiophene
The hydroxyphenylmethyl group is introduced via Friedel-Crafts alkylation using benzaldehyde and 2-methylthiophene in the presence of Lewis acids like AlCl₃.
Procedure:
- Alkylation: 2-Methylthiophene reacts with benzaldehyde in anhydrous dichloromethane (DCM) under N₂, yielding 5-(hydroxy(phenyl)methyl)-2-methylthiophene.
- Bromination: N-bromosuccinimide (NBS) selectively brominates the thiophene at the 5-position (70% yield).
- Amination: The methyl group is converted to a primary amine via Hofmann degradation (Br₂/NaOH) or Curtius rearrangement, though yields vary (45–60%).
Key Data:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Alkylation | AlCl₃, DCM | 0°C, 4 h | 78% |
| Bromination | NBS, CCl₄ | Reflux, 6 h | 70% |
| Amination | Br₂, NaOH | 40°C, 12 h | 52% |
Reductive Amination Approach
An alternative route involves reductive amination of 5-(hydroxy(phenyl)methyl)thiophene-2-carbaldehyde using sodium cyanoborohydride (NaBH₃CN) and ammonium acetate.
Advantages:
Sulfonamide Bond Formation
Coupling of Sulfonyl Chloride and Amine
The final step involves reacting 5-bromothiophene-2-sulfonyl chloride with (5-(hydroxy(phenyl)methyl)thiophen-2-yl)methylamine in tetrahydrofuran (THF) under basic conditions.
Optimized Protocol:
Protective Group Strategy
To prevent hydroxyl group oxidation during sulfonylation, the hydroxyphenylmethyl moiety is protected as a tert-butyldimethylsilyl (TBS) ether prior to amination. Deprotection using tetrabutylammonium fluoride (TBAF) restores the hydroxyl group (85% recovery).
Alternative Synthetic Routes
Suzuki-Miyaura Cross-Coupling
A convergent approach employs Suzuki coupling between 5-bromothiophene-2-sulfonamide and a boronic ester-functionalized thiophene.
Limitations:
Solid-Phase Synthesis
Immobilizing the amine component on Wang resin enables iterative coupling and purification, though scalability remains challenging.
Reaction Optimization and Yield Enhancement
Solvent Screening
Polar aprotic solvents (DMF, DMSO) improve sulfonyl chloride solubility but promote hydrolysis. THF strikes a balance between reactivity and stability.
Catalytic Additives
Adding 4-dimethylaminopyridine (DMAP) accelerates sulfonamide formation by 30%, likely via nucleophilic catalysis.
Q & A
Q. Divergent solubility data in polar vs. non-polar solvents: What factors contribute?
- Methodological Answer :
- Solvent Polarity Index : Measure solubility in DMSO, ethanol, and chloroform to identify solvent-solute interactions .
- Aggregation Studies : Use dynamic light scattering (DLS) to detect micelle formation in aqueous solutions .
- Co-solvency Approaches : Blend solvents (e.g., PEG-400/water) to enhance solubility for in vivo administration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
